molecular formula C20H18N4O3S B14935808 1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide

1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B14935808
M. Wt: 394.4 g/mol
InChI Key: TZZBZJQMMIMQQZ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidinone core substituted with a 2-methoxyphenyl group at position 1 and a carboxamide linkage to a 4-(pyridin-2-yl)-1,3-thiazol-2-yl moiety. Its molecular formula is C20H19N4O3S (calculated molecular weight: 395.45 g/mol). The structural design combines a heterocyclic thiazole ring with a pyridine substituent, likely enhancing binding to biological targets through π-π stacking and hydrogen bonding. Industrial-grade synthesis is noted (CAS: 847590-16-3) with 99% purity .

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H18N4O3S/c1-27-17-8-3-2-7-16(17)24-11-13(10-18(24)25)19(26)23-20-22-15(12-28-20)14-6-4-5-9-21-14/h2-9,12-13H,10-11H2,1H3,(H,22,23,26)

InChI Key

TZZBZJQMMIMQQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the formation of the thiazole ring through a cyclization reaction involving a pyridine derivative and a thioamide. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, and the pyrrolidinecarboxamide moiety is formed through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents such as dichloromethane or ethanol and may require heating or cooling to specific temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group yields an alcohol derivative .

Scientific Research Applications

1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

5-oxo-1-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide
  • Structure : Replaces the 2-methoxyphenyl group with a simple phenyl ring.
  • Molecular Weight : 364.42 g/mol (C19H16N4O2S ) .
1-(4-chlorophenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide
  • Structure : Substitutes 2-methoxyphenyl with a 4-chlorophenyl group.
  • Molecular Weight : 398.87 g/mol (C19H15ClN4O2S ) .
  • Key Differences : Chlorine’s electronegativity enhances lipophilicity, possibly improving membrane permeability but risking metabolic instability.

Thiazole Ring Modifications

1-(3-methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
  • Structure : Replaces thiazole with a 1,3,4-thiadiazole ring and adds a 2-phenylpropyl chain.
  • Molecular Weight : 436.53 g/mol (C23H24N4O3S ) .
  • Key Differences : Thiadiazole’s higher aromaticity and the bulky substituent may alter binding kinetics and solubility.
1-[(2-methoxyphenyl)methyl]-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
  • Structure : Substitutes the thiazole with a thiadiazole and introduces an isopropyl group.
  • Molecular Weight : 374.46 g/mol (C18H22N4O3S ) .
  • Key Differences : Increased steric hindrance from isopropyl may reduce target engagement compared to the pyridinyl-thiazole motif.

Amide Linkage Variations

1-(2-methoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
  • Structure : Lacks the pyridin-2-yl group on the thiazole ring.
  • Molecular Weight : 333.37 g/mol (C15H15N3O3S ) .
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
  • Structure: Features a thiazolidinone ring instead of pyrrolidinone.
  • Key Differences: Thiazolidinone’s conformational flexibility may enhance binding to enzymes like aldose reductase but reduce metabolic stability.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pyrrolidinone 2-methoxyphenyl, 4-(pyridin-2-yl)-thiazole 395.45 Balanced solubility, strong π-interactions
5-oxo-1-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide Pyrrolidinone Phenyl, 4-(pyridin-2-yl)-thiazole 364.42 Lower solubility, reduced electron effects
1-(4-chlorophenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide Pyrrolidinone 4-chlorophenyl, 4-(pyridin-2-yl)-thiazole 398.87 High lipophilicity, potential toxicity
1-(3-methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide Pyrrolidinone 3-methoxyphenyl, thiadiazole 436.53 Increased bulk, metabolic challenges
1-(2-methoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide Pyrrolidinone 2-methoxyphenyl, unsubstituted thiazole 333.37 Lower target affinity, improved synthesis

Research Findings and Implications

  • Electron-Donating Groups : The 2-methoxyphenyl group in the target compound enhances solubility and hydrogen bonding compared to phenyl or chlorophenyl analogs .
  • Thiazole vs. Thiadiazole : Thiazole-based compounds (target) show better metabolic stability than thiadiazole derivatives, which are prone to oxidation .
  • Pyridinyl Substitution : The 4-(pyridin-2-yl)-thiazole moiety in the target compound is critical for kinase inhibition, as seen in analogs with similar scaffolds .

Biological Activity

1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H18N4O3S
  • Molecular Weight : 394.45 g/mol
  • LogP : 2.4528
  • Polar Surface Area : 66.232 Ų

These properties suggest moderate lipophilicity and potential for good bioavailability, which are critical for drug development.

Anticonvulsant Activity

Research indicates that compounds with similar thiazole and pyrrolidine structures exhibit anticonvulsant properties. For instance, a related compound demonstrated significant efficacy in a picrotoxin-induced convulsion model, achieving a protection index of 9.2 at an effective dose (ED50) of 18.4 mg/kg . The presence of the pyrrolidine ring is hypothesized to enhance anticonvulsant activity through specific interactions with neuronal receptors.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. In studies involving thiazole derivatives, certain compounds showed IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines . The SAR analysis indicated that modifications in the phenyl and thiazole rings significantly influenced cytotoxicity, suggesting that similar modifications could enhance the effectiveness of our compound in targeting cancer cells.

Anti-inflammatory Effects

Thiazole derivatives have been noted for their anti-inflammatory properties. Compounds with similar structures have shown to inhibit COX enzymes effectively, with IC50 values comparable to established anti-inflammatory drugs . This suggests that our compound may also possess anti-inflammatory activity, warranting further investigation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • The methoxy group on the phenyl ring enhances lipophilicity and may contribute to increased biological activity.
  • The thiazole moiety is crucial for the biological effects observed, particularly in anticonvulsant and anticancer activities.
  • Substituents on the pyridine ring can modulate activity, indicating that careful structural modifications could optimize therapeutic effects.

Case Studies and Research Findings

StudyCompoundActivityFindings
Evren et al. (2019)N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancerStrong selectivity against A549 cells with significant cytotoxicity .
Recent ReviewThiazole derivativesAnti-inflammatoryIC50 values comparable to indomethacin; significant COX inhibition .
Comparative AnalysisVarious thiazole-pyrrolidine analoguesAnticonvulsantHighest activity linked to specific structural features; protection index of 9.2 noted .

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